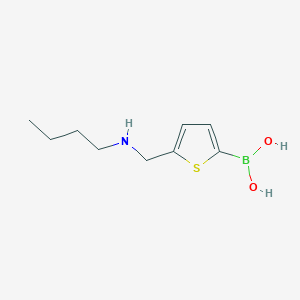![molecular formula C9H7BrN4O2 B8460708 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8460708.png)
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a bromine atom, a tetrazole ring, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the introduction of the tetrazole ring onto a brominated phenylacetic acid precursor. One common method involves the reaction of 2-bromo-4-nitrophenylacetic acid with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The phenylacetic acid moiety can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenylacetic acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
科学的研究の応用
Chemistry
In chemistry, 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用機序
The mechanism of action of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid depends on its specific application. In biological systems, the tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also feature a triazole ring and are used in various biological applications.
Uniqueness
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both a bromine atom and a tetrazole ring, which can impart distinct chemical and biological properties
特性
分子式 |
C9H7BrN4O2 |
|---|---|
分子量 |
283.08 g/mol |
IUPAC名 |
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7BrN4O2/c10-8-4-7(14-5-11-12-13-14)2-1-6(8)3-9(15)16/h1-2,4-5H,3H2,(H,15,16) |
InChIキー |
HIPOGCXIZIGFRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=NN=N2)Br)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 8-isopropoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8460625.png)
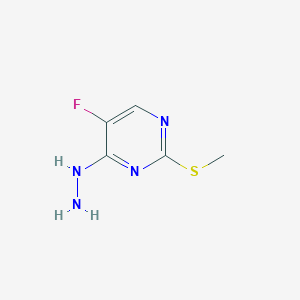

![2-[(Cyclopentylcarbonyl)amino]butanoic acid](/img/structure/B8460645.png)
![[5-Methoxy-2-methyl-1-(4-nitrobenzoyl)-1H-indol-3-yl]acetic acid](/img/structure/B8460654.png)
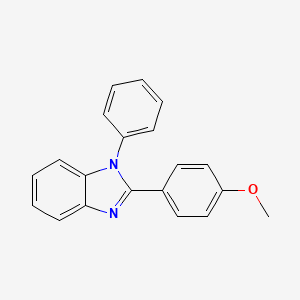


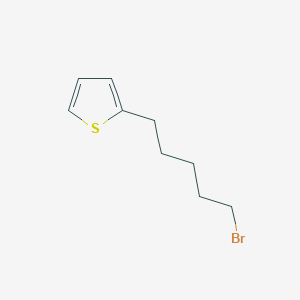
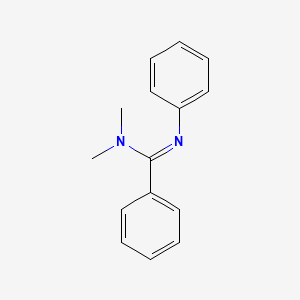
![Propanoic acid, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B8460695.png)

![8-methoxy-2-methyl-4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B8460709.png)
